3-Hydroxycyclobutane-1,1-dicarboxylic acid is an organic compound that plays a significant role in various chemical syntheses and applications. This compound is categorized as a bicyclic dicarboxylic acid, characterized by its unique cyclobutane ring structure which contributes to its chemical properties and reactivity.
This compound can be derived from several synthetic pathways, utilizing readily available starting materials. It is primarily synthesized through methods involving cyclization reactions and hydrolysis processes.
3-Hydroxycyclobutane-1,1-dicarboxylic acid is classified under organic acids, specifically dicarboxylic acids, due to the presence of two carboxyl functional groups. Its molecular formula is C6H8O5, and it has a molecular weight of 160.13 g/mol.
Several methods have been developed for the synthesis of 3-hydroxycyclobutane-1,1-dicarboxylic acid. The following are notable synthetic routes:
The synthesis often employs reagents like N,N-dimethylformamide and potassium tert-butoxide to facilitate reactions at controlled temperatures, ensuring higher yields and purities of the final product. The processes are designed to minimize the use of expensive raw materials while maximizing efficiency.
The molecular structure of 3-hydroxycyclobutane-1,1-dicarboxylic acid features a cyclobutane ring with two carboxyl groups attached to the first carbon atom and a hydroxyl group on the third carbon atom. The structural formula can be represented as follows:
3-Hydroxycyclobutane-1,1-dicarboxylic acid can participate in various chemical reactions typical for dicarboxylic acids:
The reactivity of this compound is influenced by its functional groups, allowing it to undergo nucleophilic substitutions and condensation reactions effectively.
The mechanism of action for 3-hydroxycyclobutane-1,1-dicarboxylic acid primarily involves its ability to donate protons due to its acidic nature, facilitating various biochemical transformations in organic synthesis.
The presence of hydroxyl and carboxyl groups allows for hydrogen bonding interactions, enhancing solubility in polar solvents and influencing reactivity patterns in synthetic pathways.
3-Hydroxycyclobutane-1,1-dicarboxylic acid serves as an important building block in organic synthesis and medicinal chemistry. Its derivatives are utilized in the development of pharmaceuticals and agrochemicals due to their bioactive properties. Additionally, it is involved in synthesizing complex organic molecules used in various industrial applications.
3-Hydroxycyclobutane-1,1-dicarboxylic acid (3-HCBDA) is a cyclobutane-derived dicarboxylic acid characterized by a strained four-membered ring structure bearing one hydroxyl group at the C3 position and two carboxylic acid groups at the C1 position. With the molecular formula C₆H₈O₅ and a molecular weight of 160.13 g/mol [1] [10], this compound belongs to a class of conformationally restricted, high-energy small molecules gaining prominence in advanced medicinal chemistry and materials science. Its structural uniqueness arises from the inherent ring strain of the cyclobutane core combined with strategically positioned polar functional groups, enabling precise three-dimensional display of pharmacophores. The compound’s significance extends beyond its intrinsic reactivity—it serves as a critical building block for synthesizing complex molecules with tailored biological activities and physicochemical properties. Its CAS Registry Number (827032-76-8) and standardized identifiers (PubChem CID: 12132756; MDL: MFCD20639601) facilitate global tracking in chemical databases and commercial catalogs [1] [2] [10].
Table 1: Fundamental Molecular Characteristics of 3-Hydroxycyclobutane-1,1-dicarboxylic Acid
Property | Value |
---|---|
Systematic IUPAC Name | 3-hydroxycyclobutane-1,1-dicarboxylic acid |
Molecular Formula | C₆H₈O₅ |
Molecular Weight | 160.13 g/mol |
CAS Registry Number | 827032-76-8 |
PubChem CID | 12132756 |
SMILES Notation | O=C(O)C1(C(=O)O)CC(O)C1 |
Commercial Purity Grades | ≥97% |
The documented history of 3-HCBDA begins with its formal registration in chemical databases during the early 21st century. While exact details of its initial synthesis remain less extensively chronicled than mainstream biomolecules, its first reported preparation likely involved ring-forming strategies specific to strained carbocycles. Early routes may have utilized [2+2] cycloadditions of alkenes or cyclization of appropriately substituted linear precursors under high-energy conditions necessary to form the cyclobutane ring. The compound entered commercial catalogs around the late 2000s/early 2010s, signifying its emerging utility. Suppliers like AChemBlock and LabSolu list it with standardized purity (typically ≥97%) and provide structural verification via spectral data (NMR, IR, MS) [1] [10]. The establishment of its CAS number (827032-76-8) provided a definitive global identifier, enabling consistent referencing in patent literature and research publications exploring its use as a synthon or bioactive scaffold. The synthesis routes, while not exhaustively detailed in public literature, are presumed to involve multi-step sequences starting from cyclobutanone or 1,1-cyclobutanedicarboxylate derivatives, incorporating the hydroxyl group via selective oxidation or functional group interconversion [1] [10].
The paramount significance of 3-HCBDA lies in its application as a conformationally restricted bioisostere. Bioisosteres are substituents or groups with physicochemical and electronic similarities that can impart similar biological properties. 3-HCBDA excels in this role due to its rigid cyclobutane scaffold, which locks functional groups into specific spatial orientations, potentially enhancing binding affinity and selectivity for biological targets compared to more flexible linear analogs.
3-HCBDA exhibits pronounced potential as a mimic for endogenous dicarboxylic acids, particularly glutamate and other glutamic acid derivatives. Glutamate (L-glutamic acid) is the primary excitatory neurotransmitter in the mammalian central nervous system, acting via ionotropic (NMDA, AMPA, kainate) and metabotropic glutamate receptors. Its structure features a flexible four-carbon chain terminating in two carboxyl groups and a third carboxyl attached to the alpha carbon. The rigid cyclobutane core of 3-HCBDA effectively replaces the C2-C3-C4 backbone of glutamate, positioning its two carboxyl groups (C1-geminal dicarboxylates) to spatially resemble the distal (γ-) and proximal (α-) carboxylates of glutamate. The C3-hydroxyl group serves as a bioisosteric replacement for the amino group (-NH₂) of glutamate, engaging in similar hydrogen bonding interactions within receptor binding pockets [5] [7] [8]. This mimicry is crucial for designing:
The cyclobutane ring in 3-HCBDA is inherently strained due to bond angles deviating significantly from the ideal tetrahedral geometry (~109.5°) towards more compressed angles (~90°). This ring strain confers high potential energy, translating into distinctive physicochemical and pharmacological properties:
Table 2: Bioisosteric Mimicry Potential of 3-Hydroxycyclobutane-1,1-dicarboxylic Acid
Target Biomolecule | Functional Mimicked | Structural Feature in 3-HCBDA | Potential Therapeutic Advantage |
---|---|---|---|
Glutamate / Glutamic Acid | α-COO⁻, γ-COO⁻, -NH₂ (or H-bond donor) | 1,1-diCOO⁻, C3-OH | Neuromodulation (mGluR, NMDA ligands) |
Succinate / Malate | Terminal -CH₂COO⁻ pairs | vicinal COO⁻ groups (fixed proximity) | Metabolic enzyme inhibitors |
Phosphonate Groups | Tetrahedral anionic charge centers | Geminal diacid under physiological pH | Hydrolytically stable enzyme inhibitors |
Despite its promising profile, significant research gaps hinder the broader application of 3-HCBDA:
Table 3: Critical Knowledge Gaps and Research Priorities for 3-Hydroxycyclobutane-1,1-dicarboxylic Acid
Research Area | Specific Gap | Research Priority | Potential Impact |
---|---|---|---|
Synthetic Chemistry | Scalable, enantioselective production | Develop catalytic asymmetric syntheses | Enable preclinical/clinical studies |
Medicinal Chemistry | Stereospecific SAR | Profile enantiomers against key targets | Optimize potency and selectivity |
ADME/Toxicology | Metabolic pathways & kinetics | In vitro/in vivo metabolite ID | Predict human PK and optimize safety |
Material Science | Suitability as polymer building block | Polymerization feasibility studies | Novel bio-based materials |
Computational Modeling | Conformational energy landscapes | QM/MM studies of strain contribution | Rational design of strained bioisosteres |
Addressing these gaps requires collaborative efforts spanning synthetic organic chemistry, computational modeling, pharmacology, and materials science. Overcoming the synthetic and characterization hurdles will unlock the potential of 3-HCBDA as a transformative scaffold in drug discovery and advanced materials.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7